Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-
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Overview
Description
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- typically involves multi-step organic reactions. One common method involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-phenyl-1-(phenylsulfonyl)piperidine, which is then further reacted with phenylsulfonylmethyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a range of biological effects. The specific pathways involved depend on the particular application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone derivative with similar chemical properties.
Piperidine derivatives: Compounds such as 1-phenylpiperidine and 4-phenylpiperidine share structural similarities.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
55116-78-4 |
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Molecular Formula |
C18H21NO4S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(benzenesulfonylmethylsulfonyl)-4-phenylpiperidine |
InChI |
InChI=1S/C18H21NO4S2/c20-24(21,18-9-5-2-6-10-18)15-25(22,23)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
InChI Key |
DSLPGNRWZXVAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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